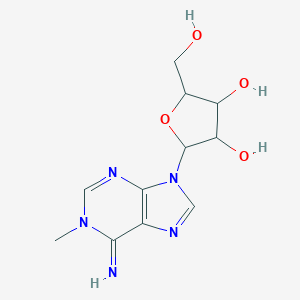

1-甲基腺苷

描述

Synthesis Analysis

The synthesis of m1A in RNA is catalyzed by specific methyltransferases. For example, in human mitochondria, Trmt61B has been identified as a methyltransferase responsible for m1A modification at position 58 of tRNA(Leu(UUR)), tRNA(Lys), and tRNA(Ser(UCN)) (Chujo & Suzuki, 2012). This enzyme works by transferring a methyl group from S-adenosylmethionine (AdoMet) to the adenosine base, highlighting the enzymatic specificity and the role of the methyltransferase complex in the m1A modification process.

Molecular Structure Analysis

The molecular structure of m1A involves a methyl group attached to the nitrogen atom of the adenosine base. This modification can influence the structural conformation of RNA molecules. For instance, the protonation of m1A and other modified nucleosides occurs in specific rings, affecting the RNA's three-dimensional structure and its interactions with proteins and other molecules (Sierzputowska-Gracz, Gopal, & Agris, 1986).

Chemical Reactions and Properties

m1A is involved in reversible and dynamic chemical reactions within RNA molecules. Its methylation and demethylation are crucial for RNA metabolism and function. For example, ALKBH3, a known DNA/RNA demethylase, can reverse m1A methylation in mRNA, demonstrating the dynamic nature of this modification (Li et al., 2016).

科学研究应用

RNA 稳定性和人体代谢物

1-甲基腺苷 (m1A) 是甲基腺苷的一种变体,在第一个位置上有一个甲基取代基 . 它在 RNA 稳定性和人体代谢物中起着突出的作用 . 传统的方案,如质谱法和定点诱变法,已被用于研究它,但证明它们既耗时又复杂 .

m1A 位点的识别

识别 RNA 序列中的 m1A 位点很重要,因为它在各种人类疾病中起着重要作用 . 据报道,这些位点存在于转移 RNA (tRNA)、信使 RNA (mRNA) 和核糖体 RNA (rRNA) 中 . 在 tRNA 中,这些位点发生在 58 位的 T¥C 环中 .

在人类疾病中的作用

m1A 位点在各种人类疾病中起着重要作用,例如线粒体呼吸链缺陷、神经发育倒退、X 连锁难治性癫痫和肥胖症 . 此外,这种 PTM 修饰积极参与蛋白质翻译、逆转录和肿瘤沉默 .

癌症细胞侵袭、增殖和细胞周期调控

N1-甲基腺苷 (m1A) 是一种转录后修饰的 RNA 分子,在调节各种生物学功能和活性中起着关键作用 . 尤其是在癌症细胞侵袭、增殖和细胞周期调控中 <svg class="icon" height="16" p-id="1735" t="170926478866

作用机制

Target of Action

1-Methyladenosine (m1A) is a post-transcriptionally modified RNA molecule that plays a pivotal role in the regulation of various biological functions and activities . It is found mainly in transfer RNA (tRNA) and ribosomal RNA (rRNA) of many living organisms . The primary targets of m1A are tRNA and rRNA, where it is deeply implicated in their topology or function .

Mode of Action

The mode of action of m1A involves its interaction with its targets, tRNA and rRNA. This interaction results in changes to the chemical, physical, or topological properties of RNA . The presence of m1A in RNA is known to expand the diverse biological activity on RNA . In the case of adenosine, four positions in the nucleobase are known to be methylated, among which mono-methylation in the N1 position (m1A) has been well-studied .

Biochemical Pathways

The biochemical pathways affected by m1A involve the regulation of gene expression and translation, modulating cell development and differentiation . m1A is one of the most abundant epigenetic modifications affecting the fate of RNA, regulating mRNA processing, mRNA translation, mRNA export to the cytoplasm, mRNA decay, and miRNA maturation .

Pharmacokinetics

The pharmacokinetics of m1A involve its systemic elimination and renal clearance. Urinary excretion accounts for 77% of the systemic elimination of m1A in mice . The renal clearance of exogenously given m1A was decreased to near the glomerular filtration rates by Oct1/2 double knockout or Mate1 inhibition by pyrimethamine . This resulted in significantly higher plasma concentrations .

Result of Action

The result of m1A action involves its impact on the structure and function of tRNA and rRNA. m1A is known to be deeply implicated in the topology or function of these two classes of RNA . A single m1A on the large ribosomal subunit rRNA impacts locally its structure and the translation of key metabolic enzymes .

Action Environment

The action environment of m1A involves its response to environmental stress . m1A in tRNA can respond to environmental stress , and m1A in rRNA can affect ribosome biogenesis and mediate antibiotic resistance in bacteria . The presence of m1A in RNA is known to expand the diverse biological activity on RNA , suggesting that m1A methylation responds dynamically to stimuli .

安全和危害

未来方向

属性

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYLSDSUCHVORB-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC2=C(C1=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864632 | |

| Record name | 1-Methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Methyladenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

15763-06-1 | |

| Record name | 1-Methyladenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15763-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015763061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyladenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

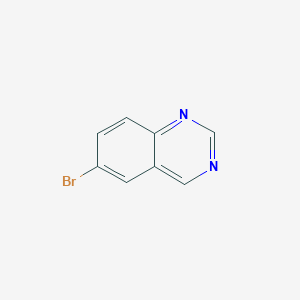

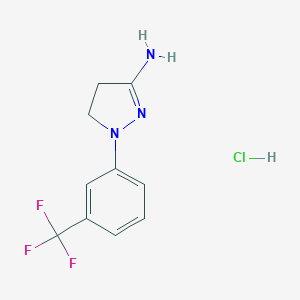

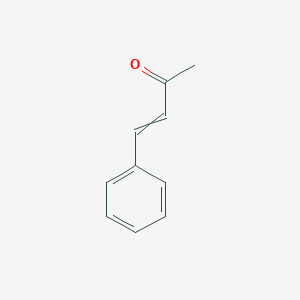

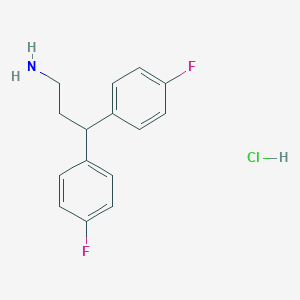

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane](/img/structure/B49649.png)

![2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic Acid](/img/structure/B49668.png)

![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone](/img/structure/B49677.png)